Cas no 844694-83-3 (4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine)

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine structure
844694-83-3 structure
Productnaam:4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine
CAS-nummer:844694-83-3
MF:C17H25NO2
MW:275.38590502739
MDL:MFCD18379394
CID:989400
PubChem ID:11687711

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Chemische en fysische eigenschappen

Naam en identificatie

    • 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
    • 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
    • 4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine
    • 4-[(2,3-Dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine (ACI)
    • 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane
    • MDL: MFCD18379394
    • Inchi: 1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3
    • InChI-sleutel: RNBBLVXYZVHLNP-UHFFFAOYSA-N
    • LACHT: O(C)C1C(OC)=CC2CC(CC3CCNCC3)CC=2C=1

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-24120705-10.0g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95.0%
10.0g
$2823.0 2025-02-19
Enamine
EN300-24120705-1g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95%
1g
$656.0 2023-09-15
A2B Chem LLC
AH56531-10g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
10g
$3007.00 2024-04-19
1PlusChem
1P00G8CZ-100mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
100mg
$334.00 2024-04-21
Aaron
AR00G8LB-500mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
500mg
$729.00 2025-02-11
A2B Chem LLC
AH56531-1g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
1g
$726.00 2024-04-19
1PlusChem
1P00G8CZ-50mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
50mg
$244.00 2024-04-21
1PlusChem
1P00G8CZ-1g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
1g
$873.00 2024-04-21
Enamine
EN300-24120705-5.0g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95.0%
5.0g
$1903.0 2025-02-19
Enamine
EN300-24120705-0.05g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95.0%
0.05g
$153.0 2025-02-19

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt
1.2 5 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 d, 28 atm, 65 °C
Referentie
Novel Donepezil-Based Inhibitors of Acetyl- and Butyrylcholinesterase and Acetylcholinesterase-Induced β-Amyloid Aggregation
Camps, Pelayo; et al, Journal of Medicinal Chemistry, 2008, 51(12), 3588-3598

Synthetic Routes 4

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ,  Ethyl acetate ;  rt; 6 h, rt
2.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
2.1 Solvents: Tetrahydrofuran ,  Ethyl acetate ;  rt; 6 h, rt
3.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
3.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt
2.2 5 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  20 d, 30 atm, 65 °C
Referentie
Novel Donepezil-Based Inhibitors of Acetyl- and Butyrylcholinesterase and Acetylcholinesterase-Induced β-Amyloid Aggregation
Camps, Pelayo; et al, Journal of Medicinal Chemistry, 2008, 51(12), 3588-3598

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  6 h, reflux
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium ,  Water Solvents: Methanol ;  7 d, 30 atm, 65 °C
Referentie
Multigram synthesis and in vivo efficacy studies of a novel multitarget anti-Alzheimer's compound
Sola, Irene; et al, Molecules, 2015, 20(3), 4492-4515

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium ,  Water Solvents: Methanol ;  7 d, 30 atm, 65 °C
Referentie
Multigram synthesis and in vivo efficacy studies of a novel multitarget anti-Alzheimer's compound
Sola, Irene; et al, Molecules, 2015, 20(3), 4492-4515

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Raw materials

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Preparation Products

Aanbevolen leveranciers
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk